5-{1-[(3,4-Diethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-{1-[(3,4-Diethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolidine ring, an oxadiazole ring, and phenyl groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(3,4-Diethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Acetylation: The 3,4-diethoxyphenyl group is introduced via acetylation using reagents such as acetic anhydride or acetyl chloride.
Oxadiazole Ring Formation: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-{1-[(3,4-Diethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the phenyl and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-{1-[(3,4-Diethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-{1-[(3,4-Diethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole
- 5-{1-[(3,4-Diethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-{1-[(3,4-Diethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
2-(3,4-diethoxyphenyl)-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-3-29-20-13-12-17(15-21(20)30-4-2)16-22(28)27-14-8-11-19(27)24-25-23(26-31-24)18-9-6-5-7-10-18/h5-7,9-10,12-13,15,19H,3-4,8,11,14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGXWGCXRANVKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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